1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;2,2,2-trifluoroacetic acid
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Overview
Description
1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;2,2,2-trifluoroacetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a nitrophenyl group, a tetrahydroisoquinoline core, and a trifluoroacetic acid moiety. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;2,2,2-trifluoroacetic acid involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst. The nitrophenyl group is introduced through nitration, typically using a mixture of concentrated nitric and sulfuric acids. The final step involves the addition of trifluoroacetic acid, which can be done under mild conditions to avoid decomposition of the compound .
Chemical Reactions Analysis
1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides, converting the nitro group to an amine.
Hydrolysis: The trifluoroacetic acid moiety can be hydrolyzed under basic conditions, yielding the corresponding carboxylate salt.
Scientific Research Applications
1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;2,2,2-trifluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of drugs targeting neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can modulate cellular signaling pathways. The tetrahydroisoquinoline core can interact with neurotransmitter receptors, influencing neuronal activity. The trifluoroacetic acid moiety can enhance the compound’s solubility and stability, facilitating its biological activity .
Comparison with Similar Compounds
Similar compounds to 1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;2,2,2-trifluoroacetic acid include:
1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the diol and trifluoroacetic acid groups, making it less soluble and less reactive.
1-(4-Aminophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol: Contains an amino group instead of a nitro group, altering its redox properties and biological activity.
1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol: Lacks the trifluoroacetic acid moiety, affecting its solubility and stability.
Properties
Molecular Formula |
C17H15F3N2O6 |
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Molecular Weight |
400.31 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H14N2O4.C2HF3O2/c18-13-7-10-5-6-16-15(12(10)8-14(13)19)9-1-3-11(4-2-9)17(20)21;3-2(4,5)1(6)7/h1-4,7-8,15-16,18-19H,5-6H2;(H,6,7) |
InChI Key |
TUBPMNKNZANWJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)C3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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